molecular formula C25H27N3O3 B2953382 N'-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941996-53-8

N'-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2953382
CAS No.: 941996-53-8
M. Wt: 417.509
InChI Key: ZTWZUOZSSNROPC-UHFFFAOYSA-N
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Description

The compound N'-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide features a unique architecture combining an ethanediamide (oxalamide) backbone, a naphthalen-1-yl group, a 3-methoxyphenyl substituent, and a pyrrolidin-1-yl ethyl moiety.

  • Naphthalen-1-yl group: Contributes aromatic π-π interactions, commonly seen in bioactive molecules targeting hydrophobic pockets .
  • Pyrrolidin-1-yl ethyl group: Introduces basicity and conformational rigidity, which may influence receptor selectivity .

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-31-20-11-7-10-19(16-20)27-25(30)24(29)26-17-23(28-14-4-5-15-28)22-13-6-9-18-8-2-3-12-21(18)22/h2-3,6-13,16,23H,4-5,14-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWZUOZSSNROPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. The starting materials might include 3-methoxyaniline, naphthalene derivatives, and pyrrolidine. Common synthetic routes could involve:

    Amidation Reactions: Formation of the ethanediamide backbone through amidation of appropriate carboxylic acid derivatives.

    Substitution Reactions: Introduction of the naphthalen-1-yl and pyrrolidin-1-yl groups via nucleophilic substitution reactions.

    Methoxylation: Introduction of the methoxy group on the phenyl ring through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions could target the amide groups or the aromatic rings.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N’-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Amide Type Aromatic System Amine/Substituent Group Key Differences Reference
Target Compound Ethanediamide Naphthalen-1-yl Pyrrolidin-1-yl ethyl Unique ethanediamide linker
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide 6-Methoxynaphthalen-2-yl 3-Chlorophenethyl Single amide; chlorophenyl substituent
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide 6-Methoxynaphthalen-2-yl 2,2-Diphenylethyl Bulky diphenylethyl group
N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Carboxamide Quinoline Pyrrolidin-1-yl ethyl Quinoline core; morpholine substituent
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide Ethanediamide Indolyl 4-Methylpiperazinyl Indole system; piperazine substituent
Key Observations:

Amide Linker: The ethanediamide group in the target compound and ’s analog allows for dual hydrogen bonding, unlike single amides in , and 5. This may enhance binding affinity in biological systems .

Aromatic Systems: Naphthalene derivatives (target, ) favor planar aromatic interactions, whereas quinoline () and indole () systems introduce heteroatoms that modify electronic properties.

Amine/Substituent Groups :

  • Pyrrolidine (target, ) offers a five-membered ring with moderate basicity, contrasting with piperazine () or phenethyl groups (). These differences influence steric bulk and solubility .

Hypothesized Pharmacological Implications

  • Anti-Inflammatory Potential: Naproxen-derived analogs () suggest that the target’s naphthalene and methoxyphenyl groups may confer cyclooxygenase (COX) inhibition .
  • Neurological Targets : Pyrrolidine-containing compounds () are prevalent in dopamine or serotonin receptor ligands, hinting at possible central nervous system activity .
  • Antimicrobial Activity : Naphthalene derivatives in exhibit antimicrobial properties, which the target compound might share due to structural similarity .

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